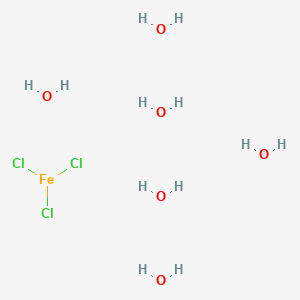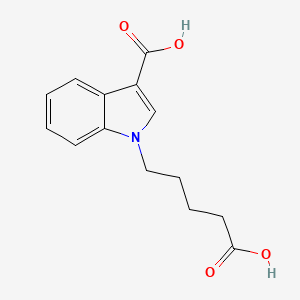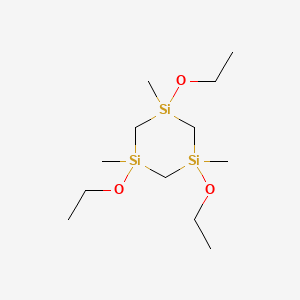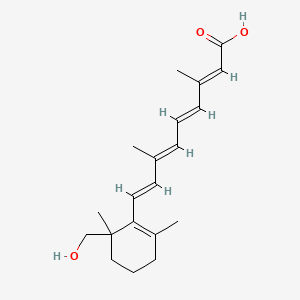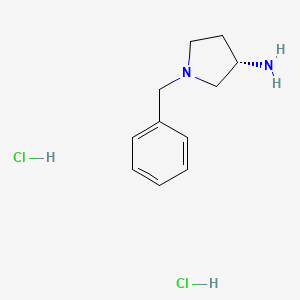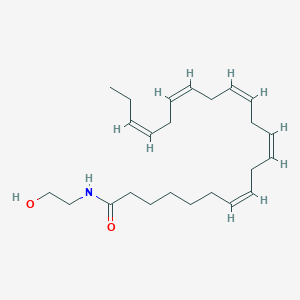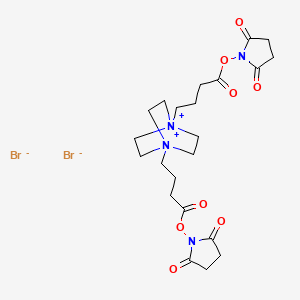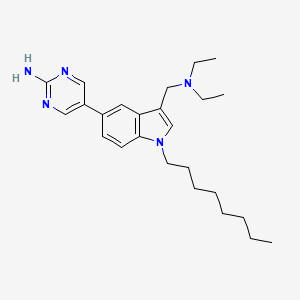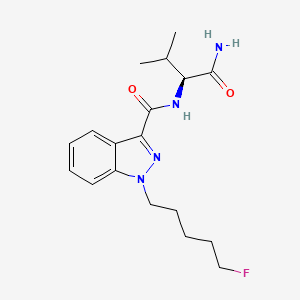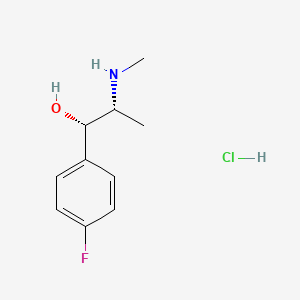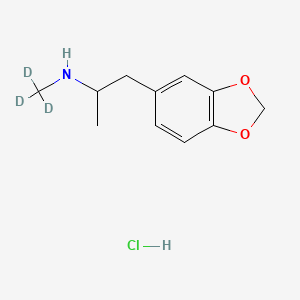
3,4-MDMA-d3 (hydrochloride)
Overview
Description
3,4-MDMA-d3 (hydrochloride) is an analytical reference standard used as an internal standard Structurally categorized as an amphetamine, 3,4-MDMA-d3 is chemically related to MDMA but contains deuterium isotopes, making it useful for precise quantitative analysis .
Mechanism of Action
Target of Action
3,4-MDMA-d3 (Hydrochloride), also known as 3,4-Methylenedioxymethylamphetamine-d3, primarily targets the monoamine transporters in the brain . These transporters include the serotonin transporter (SERT) and the noradrenaline transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication.
Mode of Action
The compound enters neurons via carriage by the monoamine transporters . Once inside, 3,4-MDMA-d3 inhibits the vesicular monoamine transporter, resulting in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . It also acts as a weak 5-HT1 and 5-HT2 receptor agonist .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-MDMA-d3 involves the serotonergic system . By increasing the concentration of serotonin in the synaptic cleft, the compound enhances serotonergic transmission. This leads to downstream effects such as mood elevation and increased sociability. The compound also affects the dopaminergic and noradrenergic systems, contributing to its stimulant effects .
Pharmacokinetics
The pharmacokinetics of 3,4-MDMA-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is readily absorbed and distributed throughout the body, including the brain . It is metabolized primarily in the liver, with its metabolites being excreted in the urine . The compound’s bioavailability is influenced by factors such as dose, route of administration, and individual metabolic differences .
Result of Action
The molecular and cellular effects of 3,4-MDMA-d3’s action include changes in neurotransmitter concentrations and altered neuronal communication . At the cellular level, the compound’s action results in increased release of serotonin, dopamine, and norepinephrine, leading to enhanced neurotransmission . This can result in various psychological effects, including feelings of euphoria, increased empathy, and heightened sensory perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-MDMA-d3. For instance, warm environmental temperatures and physical activity, common at raves where the compound is often used, can intensify the serotonin syndrome caused by the compound . This intensification becomes more severe when these two factors are combined, highlighting a synergistic effect . Therefore, the context in which the compound is used can significantly impact its effects and potential risks .
Biochemical Analysis
Biochemical Properties
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits transporters for noradrenaline and serotonin, with inhibition constants (IC50) of 6.6 and 34.8 micromolar, respectively . Additionally, it blocks the uptake of dopamine with an IC50 of 0.48 micromolar . These interactions suggest that 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can significantly influence neurotransmitter levels and signaling pathways in the brain.
Cellular Effects
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) affects various types of cells and cellular processes. It has been shown to suppress locomotor activity in animals at both low and high doses . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the release of monoamine neurotransmitters such as serotonin and dopamine from nerve endings, leading to changes in neuronal excitability and function .
Molecular Mechanism
The molecular mechanism of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) involves several key interactions at the molecular level. It acts as a substrate for the serotonin, norepinephrine, and dopamine transporters, leading to the release and reuptake inhibition of these neurotransmitters . Additionally, it binds to serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as alpha-2 adrenergic receptors, influencing various signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) has been associated with neurotoxic effects, including neuronal degeneration and changes in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) vary with different dosages in animal models. At low doses, it can suppress locomotor activity, while higher doses may lead to more pronounced neurotoxic effects . In animal studies, repeated doses of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) have been shown to cause significant increases in blood pressure, heart rate, and body temperature . These effects highlight the importance of carefully controlling dosage levels in experimental settings.
Metabolic Pathways
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6 . The main metabolites include 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine, which can further influence neurotransmitter levels and cardiovascular function . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and toxicity profile.
Transport and Distribution
The transport and distribution of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) within cells and tissues involve various transporters and binding proteins. It is known to inhibit transporters for noradrenaline, serotonin, and dopamine, affecting their distribution and accumulation within the brain . Additionally, the compound’s deuterated form allows for more precise tracking and quantification in mass spectrometry studies, providing valuable insights into its pharmacokinetics and distribution patterns .
Subcellular Localization
The subcellular localization of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can influence its activity and function. It is primarily localized in neuronal cells, where it interacts with neurotransmitter transporters and receptors . The compound’s localization within specific cellular compartments, such as synaptic vesicles and the cytoplasm, plays a crucial role in its ability to modulate neurotransmitter release and uptake . These interactions are essential for understanding the compound’s overall effects on neuronal function and signaling.
Preparation Methods
The synthetic routes for 3,4-MDMA-d3 are not explicitly documented, but it can be prepared by incorporating deuterium-labeled precursors during the synthesis of MDMA. Industrial production methods likely involve specialized chemical synthesis techniques to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
3,4-MDMA-d3 may undergo various reactions typical of amphetamines:
Oxidation: Oxidative processes can modify the aromatic ring or side chains.
Reduction: Reduction reactions may alter functional groups or stereochemistry.
Substitution: Substitution reactions can occur at various positions on the molecule. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed during these reactions would include deuterium-labeled derivatives of 3,4-MDMA.
Scientific Research Applications
Researchers employ 3,4-MDMA-d3 in various fields:
Forensic Chemistry & Toxicology: Quantification of 3,4-MDMA in biological samples.
Performance-Enhancing Drugs: Detection of illicit drug use.
Stimulants Research: Investigating the effects of amphetamines.
Neurotoxicity Studies: Assessing its impact on neurotransmitter systems.
Comparison with Similar Compounds
While 3,4-MDMA-d3 shares similarities with MDMA, its uniqueness lies in its isotopic labeling. Similar compounds include MDMA itself, as well as other amphetamines and entactogens.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-60-1 | |
| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


